molecular formula C21H22N2O4 B2763760 2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide CAS No. 851405-53-3

2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

Cat. No.: B2763760
CAS No.: 851405-53-3
M. Wt: 366.417
InChI Key: SDFMHKFDSZGVOX-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-ethoxybenzamide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.

    Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline and benzamide moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-27-19-7-5-4-6-17(19)21(25)22-11-10-15-12-14-8-9-16(26-2)13-18(14)23-20(15)24/h4-9,12-13H,3,10-11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFMHKFDSZGVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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